
Trisdine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisdine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research and medicine. It is a derivative of the amino acid tryptophan and has been shown to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Trisdine has been used in various scientific research applications, including as a fluorescent probe for studying protein interactions and as a tool for studying the structure and function of proteins. It has also been shown to have potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases. Additionally, Trisdine has been used in the development of biosensors for detecting various biomolecules.
Wirkmechanismus
Trisdine has been shown to bind to proteins and alter their function. It does this by forming covalent bonds with amino acid residues on the protein surface, which can lead to changes in protein conformation and activity. The specific mechanism of action of Trisdine can vary depending on the protein target, making it a versatile tool for studying protein function.
Biochemische Und Physiologische Effekte
Trisdine has been shown to have various biochemical and physiological effects, including the ability to induce protein aggregation and alter protein stability. It has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, Trisdine has been shown to have anti-inflammatory effects and can modulate immune system function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Trisdine is its ability to selectively bind to proteins and alter their function. This makes it a valuable tool for studying protein structure and function. Additionally, Trisdine is readily available and can be synthesized in high yield and purity. However, one limitation of Trisdine is its potential toxicity, which can limit its use in certain experiments. Additionally, the specific mechanism of action of Trisdine can vary depending on the protein target, making it important to carefully consider experimental conditions when using Trisdine.
Zukünftige Richtungen
There are many potential future directions for research involving Trisdine. One area of interest is the development of Trisdine-based biosensors for detecting various biomolecules. Additionally, Trisdine could be further explored as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of Trisdine-based tools for studying protein-protein interactions and protein aggregation. Overall, Trisdine has great potential for advancing scientific research and medicine, and further exploration of its properties and applications is warranted.
Synthesemethoden
Trisdine can be synthesized through a multi-step process starting with tryptophan. The first step involves the conversion of tryptophan to indole-3-pyruvic acid (IPA) using pyruvate and an enzyme called tryptophan transaminase. The IPA is then reacted with formaldehyde and ammonia to form Trisdine. This synthesis method has been optimized for high yield and purity, making Trisdine readily available for research purposes.
Eigenschaften
CAS-Nummer |
123354-94-9 |
|---|---|
Produktname |
Trisdine |
Molekularformel |
C44H70Cl2N12O22 |
Molekulargewicht |
1190 g/mol |
IUPAC-Name |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C22H30Cl2N10.C10H16N2O8.2C6H12O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*2-5,7-11H,1H2,(H,12,13)/t;;2*2-,3-,4+,5-/m..11/s1 |
InChI-Schlüssel |
DTGFBBFYTMOQGC-ZMPKAQECSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(N(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O |
SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Andere CAS-Nummern |
123354-94-9 |
Synonyme |
Trisdine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



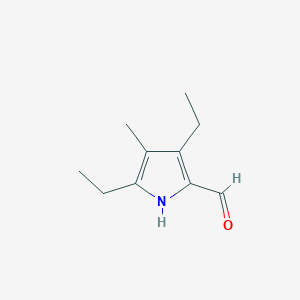
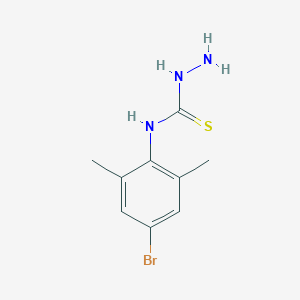
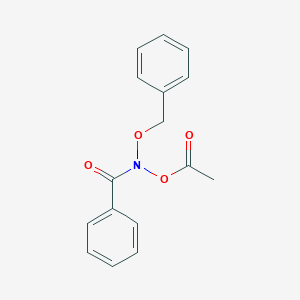
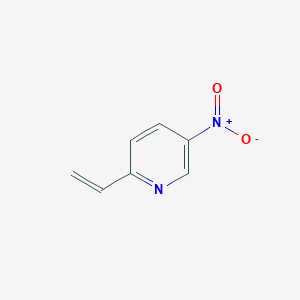
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)
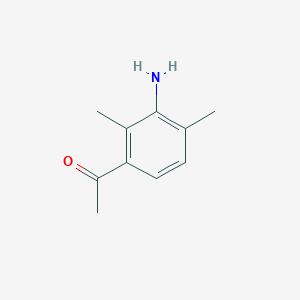
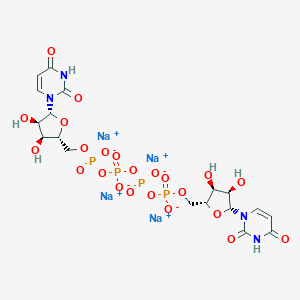
![4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol](/img/structure/B38769.png)
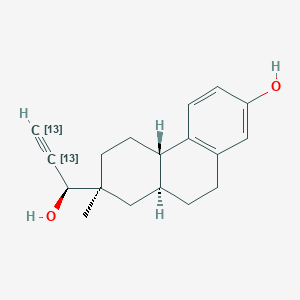
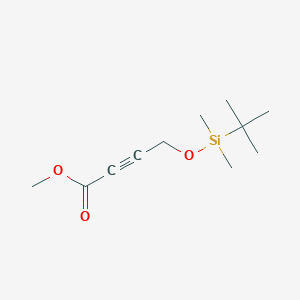
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)
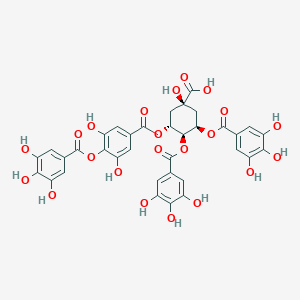
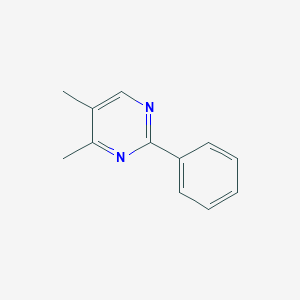
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)